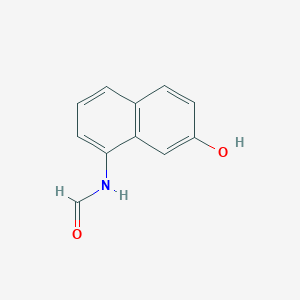

n-(7-Hydroxynaphthalen-1-yl)formamide

Description

N-(7-Hydroxynaphthalen-1-yl)formamide is a naphthalene derivative featuring a formamide group (-NHCHO) at the 1-position and a hydroxyl group (-OH) at the 7-position of the naphthalene ring. Its structure combines aromatic π-electron systems with polar functional groups, enabling unique electronic, optical, and intermolecular interactions.

Properties

CAS No. |

7402-55-3 |

|---|---|

Molecular Formula |

C11H9NO2 |

Molecular Weight |

187.19 g/mol |

IUPAC Name |

N-(7-hydroxynaphthalen-1-yl)formamide |

InChI |

InChI=1S/C11H9NO2/c13-7-12-11-3-1-2-8-4-5-9(14)6-10(8)11/h1-7,14H,(H,12,13) |

InChI Key |

NHWKEOWEOKNTFL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs with Naphthalene Backbones

a) N-(5-Isocyanonaphthalen-1-yl)formamide (ICNF)

- Structure: Formamide at 1-position, isocyano (-NC) at 5-position.

- Properties : Exhibits UV-vis absorption (λmax = 300 nm) and dual emission peaks (330 nm, 345 nm), unaffected by solvent polarity .

- Applications : Serves as a precursor for fluorescent probes due to its stable optical properties.

- Contrast : Unlike N-(7-Hydroxynaphthalen-1-yl)formamide, ICNF lacks a hydroxyl group, reducing its hydrogen-bonding capacity and solubility in polar solvents.

b) N-[2-(7-Methoxynaphthalen-1-yl)ethyl]formamide

- Structure : Formamide linked via an ethyl group to the 1-position; methoxy (-OCH3) at 7-position.

- The methoxy group enhances lipophilicity compared to the hydroxyl group in the target compound .

- Applications: Not explicitly stated, but structural features suggest utility in drug delivery or sensor design.

c) 1-Acetamido-7-naphthol (CAS 6470-18-4)

- Structure : Acetamide (-NHCOCH3) at 1-position, hydroxyl at 7-position.

- Properties : Higher lipophilicity than the formamide analog due to the acetyl group. Used in dye synthesis and antimicrobial applications .

- Contrast : The acetamide group may reduce hydrogen-bonding interactions compared to formamide, impacting solubility and bioactivity.

Formamide Derivatives on Non-Naphthalene Scaffolds

a) N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside

- Structure : Formamide attached to a 4-methoxyphenyl ring, conjugated with β-D-xylose.

- Properties : Glycosylation enhances water solubility. The methoxy group contributes to stability against oxidation .

- Applications: Potential use in glycosidase inhibition or as a natural product precursor.

b) (Z/E)-N-(4-Hydroxystyryl)formamide

- Structure : Formamide linked to a hydroxystyryl (trans or cis) group.

- Properties : Demonstrates antibacterial activity against E. coli and S. aureus. The cis/trans isomerism affects molecular geometry and interaction with biological targets .

- Contrast : The styryl group introduces conjugation, altering electronic properties compared to naphthalene-based analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.